molecular formula C20H27N3O4 B276894 1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid

1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid

Cat. No. B276894
M. Wt: 373.4 g/mol
InChI Key: NIRXSVAVLWFEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid, also known as KW-2449, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.

Mechanism of Action

1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid inhibits the activity of multiple tyrosine kinases by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
Preclinical studies have shown that 1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid inhibits the growth and proliferation of cancer cells in vitro and in vivo. The compound has also been shown to induce apoptosis and inhibit angiogenesis in tumor models. In addition, 1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Advantages and Limitations for Lab Experiments

1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid has several advantages for laboratory experiments, including its high potency and selectivity for multiple tyrosine kinases. However, the compound has some limitations, including its poor solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the development and use of 1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid. These include the evaluation of the compound in clinical trials for the treatment of various types of cancer, the development of more potent and selective analogs of 1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid, and the investigation of the potential use of 1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid in combination with other targeted therapies or immunotherapies.
In conclusion, 1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Further research is needed to fully evaluate the potential of 1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid for the treatment of cancer.

Synthesis Methods

1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid has been synthesized using various methods, including the reaction of 4-(4-phenylpiperazin-1-yl)butanoyl chloride with piperidine-4-carboxylic acid, and the reaction of 4-(4-phenylpiperazin-1-yl)butanoyl chloride with piperidine-4-carboxylic acid methyl ester. The compound has also been synthesized using a palladium-catalyzed cross-coupling reaction between 4-bromo-4-(4-phenylpiperazin-1-yl)butanoyl chloride and piperidine-4-carboxylic acid.

Scientific Research Applications

1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid has been extensively studied for its potential use in the treatment of various types of cancer, including acute myeloid leukemia, multiple myeloma, and solid tumors. Preclinical studies have shown that 1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid inhibits the activity of multiple tyrosine kinases, including FLT3, c-Kit, and PDGFRα, which are known to be involved in the development and progression of cancer.

properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

1-[4-oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C20H27N3O4/c24-18(22-10-8-16(9-11-22)20(26)27)6-7-19(25)23-14-12-21(13-15-23)17-4-2-1-3-5-17/h1-5,16H,6-15H2,(H,26,27)

InChI Key

NIRXSVAVLWFEMY-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)C(=O)CCC(=O)N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CCC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.